molecular formula C18H19NO2 B12525295 Acetamide, N-(2-oxo-1,4-diphenylbutyl)- CAS No. 655242-05-0

Acetamide, N-(2-oxo-1,4-diphenylbutyl)-

Cat. No.: B12525295
CAS No.: 655242-05-0
M. Wt: 281.3 g/mol
InChI Key: ZEJFWUIZPQHVFR-UHFFFAOYSA-N
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Description

Acetamide, N-(2-oxo-1,4-diphenylbutyl)-: is an organic compound with the molecular formula C18H19NO2 It is characterized by the presence of an acetamide group attached to a 2-oxo-1,4-diphenylbutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-oxo-1,4-diphenylbutyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 1,4-diphenylbutan-2-one with acetamide in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Acetamide, N-(2-oxo-1,4-diphenylbutyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(2-oxo-1,4-diphenylbutyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The aromatic rings in the compound can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Acetamide, N-(2-oxo-1,4-diphenylbutyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-oxo-1,4-diphenylbutyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

    Acetamide: A simpler compound with a similar acetamide group but lacking the complex 2-oxo-1,4-diphenylbutyl moiety.

    N-Phenylacetamide: Contains an acetamide group attached to a phenyl ring, similar in structure but less complex.

    Benzamide: Another related compound with an amide group attached to a benzene ring.

Uniqueness: Acetamide, N-(2-oxo-1,4-diphenylbutyl)- is unique due to its combination of aromatic rings and functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

655242-05-0

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-(2-oxo-1,4-diphenylbutyl)acetamide

InChI

InChI=1S/C18H19NO2/c1-14(20)19-18(16-10-6-3-7-11-16)17(21)13-12-15-8-4-2-5-9-15/h2-11,18H,12-13H2,1H3,(H,19,20)

InChI Key

ZEJFWUIZPQHVFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

Origin of Product

United States

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